2-(5-(1,3-Dioxolan-2-YL)furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-(1,3-Dioxolan-2-YL)furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the furan and dioxolane rings in its structure contributes to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1,3-Dioxolan-2-YL)furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(1,3-dioxolan-2-yl)furan-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-(1,3-Dioxolan-2-YL)furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DCM) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
2-(5-(1,3-Dioxolan-2-YL)furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of conjugated polymers and other materials with electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-(1,3-Dioxolan-2-YL)furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling reactions.
Pinacolborane: A borane compound used in hydroboration reactions.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar boronic ester with a thiophene ring instead of a furan ring.
Uniqueness
2-(5-(1,3-Dioxolan-2-YL)furan-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both furan and dioxolane rings, which provide distinct electronic and steric properties. These features enhance its reactivity and stability in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H19BO5 |
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Molecular Weight |
266.10 g/mol |
IUPAC Name |
2-[5-(1,3-dioxolan-2-yl)furan-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO5/c1-12(2)13(3,4)19-14(18-12)9-7-10(17-8-9)11-15-5-6-16-11/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
MDFFWBWUDSHUIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C3OCCO3 |
Origin of Product |
United States |
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